2-Azabicyclo[2.2.1]hept-5-ene dioxalate
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Overview
Description
2-Azabicyclo[221]hept-5-ene dioxalate is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene derivatives typically involves the Aza-Diels-Alder reaction. This reaction is catalyzed by Bronsted acids and involves the cycloaddition of cyclopentadiene with imino-acetates possessing chiral auxiliaries . The reaction conditions often include the use of homogeneous and heterogeneous Lewis acids to improve the rate and selectivity of the cycloaddition .
Industrial Production Methods
Industrial production of 2-Azabicyclo[2.2.1]hept-5-ene derivatives can be scaled up using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions allows for the production of these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene derivatives undergo various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation, and various electrophiles for substitution reactions . The reaction conditions often involve the use of solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted bicyclic compounds .
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-ene derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene derivatives exert their effects involves their interaction with specific molecular targets. For example, as glycosidase inhibitors, they mimic the structure of natural substrates and inhibit the enzyme’s activity by binding to its active site . This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene derivatives can be compared with other similar bicyclic compounds, such as:
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: This compound features an oxygen atom in the bicyclic structure and has different reactivity and applications.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
The uniqueness of 2-Azabicyclo[2.2.1]hept-5-ene derivatives lies in their structural properties and the ability to undergo a wide range of chemical transformations, making them valuable in various fields of research and industry .
Properties
Molecular Formula |
C10H13NO8 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;oxalic acid |
InChI |
InChI=1S/C6H9N.2C2H2O4/c1-2-6-3-5(1)4-7-6;2*3-1(4)2(5)6/h1-2,5-7H,3-4H2;2*(H,3,4)(H,5,6) |
InChI Key |
CXLAFGPTPPOTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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